molecular formula C22H14O B14314352 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol CAS No. 113779-22-9

1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol

Cat. No.: B14314352
CAS No.: 113779-22-9
M. Wt: 294.3 g/mol
InChI Key: SVBVSRZJWNKIEV-UHFFFAOYSA-N
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Description

1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol is a complex organic compound with the molecular formula C22H14O. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, known for their extended conjugated systems and unique photophysical properties. PAHs are significant in various fields, including materials science, environmental science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol typically involves multi-step organic reactions. One common method includes the cycloisomerisation of [2,2]metacyclophanes, which has been widely used for preparing pyrene derivatives . Another approach involves the valence isomerisation and dehydrogenation of [2,2]metacyclophane-1,9-dienes .

Industrial Production Methods

Industrial production of such complex PAHs often requires advanced techniques and catalysts to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological macromolecules and potential biological activity.

    Medicine: Explored for its potential therapeutic properties and as a model compound for studying PAH toxicity.

    Industry: Utilized in the development of organic electronic materials and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol involves its interaction with molecular targets through its extended conjugated system. This interaction can affect various molecular pathways, including those involved in electron transfer and photophysical processes. The specific molecular targets and pathways depend on the context of its application, such as its use in organic electronics or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: Another PAH with similar structural features but different reactivity and applications.

    Pyrene: A simpler PAH that serves as a building block for more complex derivatives.

    Chrysene: A PAH with a similar number of rings but different substitution patterns.

Uniqueness

1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol is unique due to its specific ring structure and functional groups, which confer distinct photophysical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic electronics.

Properties

CAS No.

113779-22-9

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8(13),11,14,16,18-decaen-9-ol

InChI

InChI=1S/C22H14O/c23-18-6-2-5-16-15-4-1-3-13-11-14-8-7-12-9-10-17(21(16)18)22(19(12)14)20(13)15/h1-5,7-11,18,23H,6H2

InChI Key

SVBVSRZJWNKIEV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C1O)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3

Origin of Product

United States

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